1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride
Overview
Description
1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C13H16Cl2N4. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a quinoxaline ring substituted with a chlorine atom and a piperidine ring.
Preparation Methods
The synthesis of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride typically involves multiple steps, starting with the preparation of the quinoxaline ring. The synthetic route may include the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Chlorination: The quinoxaline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Piperidine Ring Formation: The chlorinated quinoxaline is reacted with piperidine under controlled conditions to form the desired product.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, thereby exerting its effects.
Comparison with Similar Compounds
1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-ylamine hydrochloride: This compound has a similar structure but differs in the position of the piperidine ring attachment.
1-(3-Bromo-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride: The bromine substitution provides different chemical properties and reactivity.
1-(3-Fluoro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride: The fluorine substitution affects the compound’s biological activity and stability.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4.ClH/c14-12-13(18-7-5-9(15)6-8-18)17-11-4-2-1-3-10(11)16-12;/h1-4,9H,5-8,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBMWWQSIGNRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671392 | |
Record name | 1-(3-Chloroquinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-53-8 | |
Record name | 1-(3-Chloroquinoxalin-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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